molecular formula C14H15NO5 B11848763 Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B11848763
M. Wt: 277.27 g/mol
InChI Key: SCEMZCNMJDRINT-UHFFFAOYSA-N
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Description

Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with methoxy groups at the 7th and 8th positions, an oxo group at the 2nd position, and an ethyl ester group at the 3rd position. It is primarily used in research settings due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the acylation of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine. This is followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation . Another method involves using monoethyl malonate in the presence of N,N’-dicyclohexylcarbodiimide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce hydroxyquinoline derivatives.

Mechanism of Action

The mechanism of action of Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate can be compared with other quinoline derivatives:

These comparisons highlight the unique structural features of this compound, particularly the methoxy groups, which can influence its chemical reactivity and biological interactions.

Properties

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

ethyl 7,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C14H15NO5/c1-4-20-14(17)9-7-8-5-6-10(18-2)12(19-3)11(8)15-13(9)16/h5-7H,4H2,1-3H3,(H,15,16)

InChI Key

SCEMZCNMJDRINT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=C(C=C2)OC)OC)NC1=O

Origin of Product

United States

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